L-Selenocystine-77Se2
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Overview
Description
L-Selenocystine-77Se2 is a stable isotope-labeled amino acid. It is a diselenide-bridged amino acid and a redox-active selenium compound that exhibits both anti-oxidant and pro-oxidant properties . This compound is particularly valuable in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Selenocystine-77Se2 can be synthesized from commercially available methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropionate in a four-step process . Another method involves using sodium triacetoxyborohydride as a reducing agent. This method includes mixing selenium powder, a strong alkaline substance, water, and sodium triacetoxyborohydride, followed by adding a 3-chloro-L-alanine aqueous solution and stirring at room temperature for 28 hours .
Industrial Production Methods: The industrial production of this compound typically involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-Selenocystine-77Se2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a redox-active compound, meaning it can participate in both oxidation and reduction processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium triacetoxyborohydride, selenium powder, and 3-chloro-L-alanine . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized selenium compounds, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
L-Selenocystine-77Se2 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying selenium-containing amino acids . In biology, it is utilized in 77Se nuclear magnetic resonance (NMR) spectroscopy to study the chemical properties and interactions of selenocysteine in selenoproteins . In medicine, this compound is explored for its potential antitumor properties, as it can induce oxidative stress and apoptosis in cancer cells . Additionally, it has applications in industry, particularly in the development of nanocarriers for siRNA delivery .
Mechanism of Action
L-Selenocystine-77Se2 exerts its effects through its redox-active properties. It can act as both an anti-oxidant and a pro-oxidant, depending on the cellular environment . The compound interacts with various molecular targets, including glutathione, to induce oxidative stress and apoptosis in cancer cells . The pathways involved in its mechanism of action include the modulation of redox balance and the induction of cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-Selenocystine-77Se2 include other selenium-containing amino acids such as selenocysteine and selenomethionine . These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness: This compound is unique due to its stable isotope labeling, which makes it particularly valuable for NMR spectroscopy studies . Its redox-active properties also distinguish it from other selenium-containing amino acids, providing a broader range of applications in scientific research and medicine .
Properties
Molecular Formula |
C6H12N2O4Se2 |
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Molecular Weight |
330.01 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(77Se)selanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13-2,14-2 |
InChI Key |
JULROCUWKLNBSN-LFKKSWIJSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[77Se][77Se]C[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |
Origin of Product |
United States |
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